Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate
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Overview
Description
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a chemical compound that belongs to the class of 1,2,5-thiadiazole derivatives.
Preparation Methods
The synthesis of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate typically involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymatic processes within the cells .
Comparison with Similar Compounds
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate can be compared with other 1,2,5-thiadiazole derivatives such as:
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has similar structural features but differs in its reactivity and biological activity.
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Another similar compound used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C₈H₁₁N₃O₃S
- Molecular Weight : 203.25 g/mol
- CAS Number : 75202-36-7
Biological Activity Overview
The biological activity of this compound can be categorized primarily into antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to this compound.
- Mechanism of Action : The compound exhibits antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to act against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Case Studies :
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results.
-
Cell Line Studies :
- The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- IC50 Values :
- Research Findings :
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
Structural Feature | Influence on Activity |
---|---|
Morpholine Ring | Enhances solubility and bioavailability |
Thiadiazole Moiety | Contributes to antimicrobial potency |
Acetate Group | Modulates lipophilicity and cellular uptake |
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate |
InChI |
InChI=1S/C9H13N3O4S/c1-14-7(13)6-16-9-8(10-17-11-9)12-2-4-15-5-3-12/h2-6H2,1H3 |
InChI Key |
FXEZNRMPBPFTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NSN=C1N2CCOCC2 |
Origin of Product |
United States |
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